

# (S)-(+)-Camptothecin-d5 molecular weight and formula

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## Compound of Interest

Compound Name: (S)-(+)-Camptothecin-d5

Cat. No.: B590032

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## In-Depth Technical Guide: (S)-(+)-Camptothecin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-(+)-Camptothecin-d5**, a deuterated analog of the potent anti-cancer agent Camptothecin. This document details its physicochemical properties, and explores the broader context of Camptothecin's mechanism of action and synthesis, which are essential for understanding the applications of its deuterated form in research and drug development.

## Core Physicochemical Properties

**(S)-(+)-Camptothecin-d5** is a stable-isotope labeled version of (S)-(+)-Camptothecin, a naturally occurring quinoline alkaloid. The deuteration, typically at the ethyl group, makes it a valuable tool in pharmacokinetic and metabolic studies, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry.

## Quantitative Data Summary

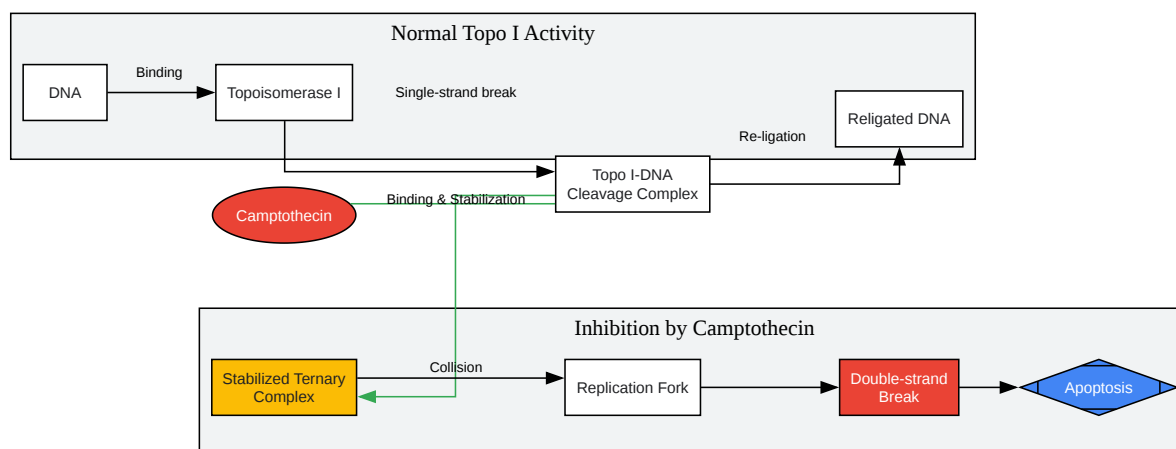
For clarity and direct comparison, the molecular properties of both deuterated and non-deuterated (S)-(+)-Camptothecin are presented below.

Property	(S)-(+)-Camptothecin-d5	(S)-(+)-Camptothecin
Molecular Formula	C <sub>20</sub> D <sub>5</sub> H <sub>11</sub> N <sub>2</sub> O <sub>4</sub> [1][2]	C <sub>20</sub> H <sub>16</sub> N <sub>2</sub> O <sub>4</sub> [3][4]
Molecular Weight	353.38 g/mol [1]	348.35 g/mol
CAS Number	1329616-37-6	7689-03-4
Accurate Mass	353.142	Not specified

## Mechanism of Action: Inhibition of Topoisomerase I

Camptothecin and its derivatives, including **(S)-(+)-Camptothecin-d5**, exert their cytotoxic effects by targeting DNA topoisomerase I (Topo I), a critical enzyme in DNA replication and transcription. The mechanism involves the stabilization of the covalent complex between Topo I and DNA, which leads to DNA damage and ultimately, apoptosis.

The binding of Camptothecin to the Topo I-DNA complex prevents the re-ligation of the single-strand breaks created by the enzyme. This results in the accumulation of these breaks, which are converted into double-strand breaks during DNA replication, triggering cell cycle arrest and apoptosis.



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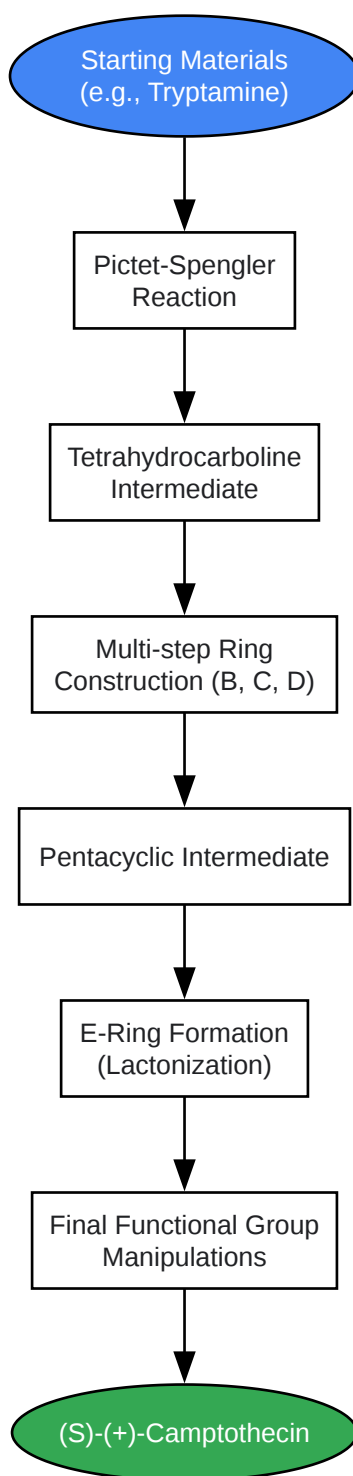
Mechanism of Camptothecin-induced apoptosis.

## Synthetic Approaches to Camptothecin

The total synthesis of Camptothecin is a complex process that has been approached through various strategies. Understanding these synthetic routes is crucial for the development of new analogs and derivatives. While specific protocols for the deuterated form are often proprietary, the general synthetic schemes for Camptothecin provide a foundational understanding.

A common strategy involves the construction of the pentacyclic core through a series of reactions, often starting from simpler precursors and building the rings sequentially. Key steps can include the Pictet-Spengler reaction, Dieckmann condensation, and various cyclization and functional group manipulation reactions.

One notable synthetic approach involves the following conceptual workflow:



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A generalized workflow for Camptothecin synthesis.

## Experimental Protocols: General Methodologies

While specific, detailed experimental protocols for the synthesis of **(S)-(+)-Camptothecin-d5** are not publicly available, the synthesis of Camptothecin derivatives generally involves standard organic chemistry techniques. The following outlines a generalized protocol for the esterification of the 20-hydroxyl group, a common modification site.

#### General Protocol for Esterification of Camptothecin:

- **Dissolution:** Dissolve (S)-(+)-Camptothecin in a suitable anhydrous solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reagents:** Add the corresponding carboxylic acid, a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)).
- **Reaction:** Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with an appropriate aqueous solution (e.g., saturated sodium bicarbonate, brine) and dry over an anhydrous salt (e.g., sodium sulfate).
- **Purification:** Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired esterified Camptothecin derivative.

## Conclusion

**(S)-(+)-Camptothecin-d5** serves as an indispensable tool for advanced research in the field of oncology and drug metabolism. Its utility in distinguishing between administered and endogenous or pre-existing drug levels allows for precise pharmacokinetic and pharmacodynamic modeling. A thorough understanding of its fundamental properties, alongside the mechanism of action and synthetic strategies for the parent compound, is paramount for its effective application in the development of next-generation cancer therapeutics.

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